molecular formula C22H22O5 B2713097 3-(2,4-dimethoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one CAS No. 859667-61-1

3-(2,4-dimethoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one

Cat. No.: B2713097
CAS No.: 859667-61-1
M. Wt: 366.413
InChI Key: KZXXVBVHVOZSBC-UHFFFAOYSA-N
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Description

3-(2,4-dimethoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxybenzaldehyde and 4-hydroxycoumarin as the primary starting materials.

    Condensation Reaction: The 2,4-dimethoxybenzaldehyde undergoes a condensation reaction with 4-hydroxycoumarin in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like ethanol.

    Alkylation: The resulting intermediate is then subjected to alkylation using 3-methylbut-2-en-1-ol in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the chromenone ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: NaOMe in methanol, KOtBu in tert-butanol.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Alcohols and dihydro derivatives.

    Substitution: Various substituted chromenones and phenyl derivatives.

Scientific Research Applications

3-(2,4-dimethoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, antioxidant, and anticancer properties. It may act as a lead compound for developing new therapeutic agents.

    Pharmacology: Research focuses on its interactions with biological targets such as enzymes and receptors, exploring its potential as a drug candidate.

    Materials Science: The compound’s unique structural features make it a candidate for developing novel materials with specific optical and electronic properties.

    Biology: Studies investigate its effects on cellular processes and its potential role in modulating biological pathways.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes involved in inflammatory pathways or modulate receptor activity to exert its biological effects. Detailed studies are required to elucidate the exact molecular pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A parent compound with a simpler structure, known for its anticoagulant and antimicrobial properties.

    4-hydroxycoumarin: A derivative with enhanced biological activity, used as an anticoagulant.

    7-hydroxy-4-methylcoumarin: Known for its fluorescent properties and applications in biochemical assays.

Uniqueness

3-(2,4-dimethoxyphenyl)-7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethoxyphenyl and isoprenyl groups enhances its potential for diverse applications compared to simpler coumarin derivatives.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-7-(3-methylbut-2-enoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-14(2)9-10-26-17-6-5-15-11-19(22(23)27-20(15)13-17)18-8-7-16(24-3)12-21(18)25-4/h5-9,11-13H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXXVBVHVOZSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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